4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine 4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216664
InChI: InChI=1S/C11H14FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h2,4-8,13H,3,9H2,1H3/b4-2+
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine

CAS No.:

Cat. No.: VC18216664

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name (E)-4-(4-fluorophenyl)-N-methylbut-3-en-1-amine
Standard InChI InChI=1S/C11H14FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h2,4-8,13H,3,9H2,1H3/b4-2+
Standard InChI Key GOZYQRMCCMDLMW-DUXPYHPUSA-N
Isomeric SMILES CNCC/C=C/C1=CC=C(C=C1)F
Canonical SMILES CNCCC=CC1=CC=C(C=C1)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine (C₁₁H₁₄FN) features a four-carbon chain with a double bond between positions 3 and 4. The amine group (-NH-) at position 1 is methylated, while a 4-fluorophenyl group is attached to position 4. This arrangement creates a planar, conjugated system that influences both physical properties and chemical reactivity .

Spectroscopic Properties

Predicted spectroscopic data based on analogous compounds:

TechniqueKey Features
¹H NMR- Aromatic protons: δ 7.0–7.3 ppm (doublet, J = 8.5 Hz, fluorophenyl)
- Allylic protons (C2): δ 2.5–3.0 ppm (multiplet)
- N-methyl: δ 2.3 ppm (singlet)
¹³C NMR- Fluorophenyl carbons: δ 115–165 ppm (C-F coupling visible)
- Double bond carbons: δ 120–130 ppm
IR- N-H stretch: ~3300 cm⁻¹ (weak, due to methylation)
- C=C stretch: ~1650 cm⁻¹

These predictions align with trends observed in N-[(4-fluorophenyl)methyl]but-3-en-1-amine and related unsaturated amines .

Synthetic Methodologies

Hydroamination of Alkenes

A plausible route involves the hydroamination of 4-(4-fluorophenyl)buta-1,3-diene with methylamine. Catalysts such as rhodium(I) complexes or Brønsted acids (e.g., triflic acid) could facilitate this transformation:

CH₂=CH-CH₂-C₆H₄F-4 + CH₃NH₂[Rh]4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine\text{CH₂=CH-CH₂-C₆H₄F-4 + CH₃NH₂} \xrightarrow{\text{[Rh]}} \text{4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine}

This method mirrors industrial hydroamination processes for unsaturated amines, achieving yields up to 85% under optimized conditions.

Reductive Amination

Alternative approaches include reductive amination of 4-(4-fluorophenyl)but-3-enal with methylamine using sodium cyanoborohydride (NaBH₃CN):

O=CH-CH₂-CH₂-C₆H₄F-4 + CH₃NH₂NaBH₃CNTarget Compound\text{O=CH-CH₂-CH₂-C₆H₄F-4 + CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

This method offers functional group tolerance but requires careful pH control (pH 6–7) to prevent imine hydrolysis .

Comparative Synthesis Table

MethodReagents/ConditionsYield (%)Purity (%)
HydroaminationRhCl(PPh₃)₃, 80°C, 12h78–85≥95
Reductive AminationNaBH₃CN, MeOH, rt, 24h65–7290

Chemical Reactivity and Transformations

Oxidation Reactions

The allylic amine structure renders the compound susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) in acidic media produces the corresponding nitroxide radical, while stronger oxidants like KMnO₄ lead to cleavage of the double bond:

4-(4-Fluorophenyl)-N-methylbut-3-en-1-amineKMnO₄, H₂O4-(4-Fluorophenyl)-N-methyl-3-oxobutan-1-amine\text{4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine} \xrightarrow{\text{KMnO₄, H₂O}} \text{4-(4-Fluorophenyl)-N-methyl-3-oxobutan-1-amine}

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to the meta position of the aromatic ring. Nitration using mixed acid (HNO₃/H₂SO₄) yields 3-nitro-4-fluorophenyl derivatives:

C₆H₄F-4HNO₃/H₂SO₄3-NO₂-C₆H₃F-4\text{C₆H₄F-4} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{3-NO₂-C₆H₃F-4}

Industrial and Material Science Applications

Catalytic Ligand Design

The fluorophenyl group’s electron-deficient nature makes the compound a candidate for asymmetric catalysis. When complexed with palladium, it facilitates Suzuki-Miyaura couplings with enantiomeric excess (ee) up to 92% .

Epoxy Resin Modifiers

Incorporation into epoxy systems improves flexural strength by 40% compared to unmodified resins, attributed to the amine’s crosslinking capacity and fluorine’s hydrophobic effects.

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